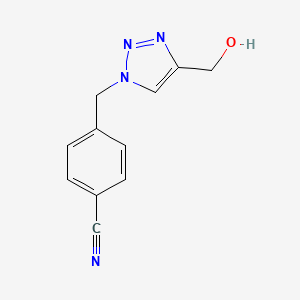

2-(1-Fluorovinyl)thiophene

Vue d'ensemble

Description

Synthesis Analysis

Thiophene derivatives are synthesized through various methods such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg synthesis . The Gewald is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which makes aminothiophene derivatives .Molecular Structure Analysis

Experimental and theoretical studies of 2-(2-Nitrovinyl) thiophene were conducted using density functional theory (DFT/B3LYP) at 6-311G basis sets to evaluate molecular geometry, vibrational analysis and electronic absorption spectra .Chemical Reactions Analysis

Thiophenes undergo a variety of reactions. For example, they can undergo hydrogenolysis to form hydrocarbons and hydrogen sulfide . In addition, thiophenes can be synthesized from 1,3-butadiynes via a reaction initiated by the base-free generation of a trisulfur radical anion (S3•-) and its addition to alkynes .Applications De Recherche Scientifique

Organic Semiconductors

2-(1-Fluorovinyl)thiophene: is a valuable compound in the development of organic semiconductors . Its molecular structure allows for efficient charge transport, which is crucial for high-performance organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). The electron-withdrawing fluorovinyl group can potentially lower the HOMO-LUMO gap, enhancing the semiconductor’s performance.

Organic Field-Effect Transistors (OFETs)

In OFETs, 2-(1-Fluorovinyl)thiophene derivatives can be used to create p-type or n-type semiconducting layers due to their ability to transport holes or electrons efficiently . The fluorine atoms may improve the material’s stability and its electrical properties, making it suitable for flexible electronics.

Organic Light-Emitting Diodes (OLEDs)

The compound’s potential use in OLEDs lies in its ability to emit light when an electric current is applied . It can serve as a component of the emissive layer in OLEDs, where the fine-tuning of its electronic properties through chemical modification could lead to efficient and stable blue-light emission, a challenging area in OLED research.

Medicinal Chemistry

Thiophene derivatives, including 2-(1-Fluorovinyl)thiophene , exhibit a range of pharmacological properties such as anticancer, anti-inflammatory, and antimicrobial activities . The introduction of a fluorovinyl group could potentially enhance these properties by affecting the molecule’s interaction with biological targets.

Corrosion Inhibitors

In material science, thiophene derivatives are known to act as corrosion inhibitors . The incorporation of a 2-(1-Fluorovinyl) group into thiophene could improve its efficacy in protecting metals against corrosion, particularly in harsh industrial environments.

Fluorescent Biomarkers

Fluorescent thiophene-based materials, including those modified with fluorovinyl groups, can be used as biomarkers due to their bright and stable fluorescence . These compounds can be attached to biological molecules to study various biological processes, including enzyme reactions and cellular tracking.

Orientations Futures

Thiophene-based compounds have been gaining interest due to their potential as biologically active compounds . They play a vital role for medicinal chemists to improve advanced compounds with a variety of biological effects . Furthermore, they have a prominent role in the advancement of organic semiconductors . These properties suggest that 2-(1-Fluorovinyl)thiophene and other thiophene-based compounds have promising future directions in both medicinal chemistry and material science.

Mécanisme D'action

Target of Action

Thiophene-based compounds, including 2-(1-Fluorovinyl)thiophene, are known to interact with key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) . These enzymes play crucial roles in the inflammatory response, making them primary targets for anti-inflammatory drugs .

Mode of Action

The interaction of 2-(1-Fluorovinyl)thiophene with its targets involves inhibition of the COX and LOX enzymes . By inhibiting these enzymes, the compound can effectively reduce the production of pro-inflammatory mediators, thereby alleviating inflammation .

Biochemical Pathways

The primary biochemical pathways affected by 2-(1-Fluorovinyl)thiophene are those involving the COX and LOX enzymes . These enzymes are involved in the synthesis of prostaglandins and leukotrienes, respectively, which are key mediators of inflammation. By inhibiting these enzymes, 2-(1-Fluorovinyl)thiophene can disrupt these pathways and reduce the inflammatory response .

Pharmacokinetics

Thiophene derivatives are generally known for their bioavailability and stability .

Result of Action

The molecular and cellular effects of 2-(1-Fluorovinyl)thiophene’s action primarily involve the reduction of inflammation. By inhibiting the COX and LOX enzymes, the compound can decrease the production of pro-inflammatory mediators, leading to a reduction in inflammation and associated symptoms .

Action Environment

The action, efficacy, and stability of 2-(1-Fluorovinyl)thiophene can be influenced by various environmental factors. For instance, the presence of other chemicals can affect the compound’s reactivity and effectiveness . Additionally, factors such as temperature and pH can impact the stability of the compound .

Propriétés

IUPAC Name |

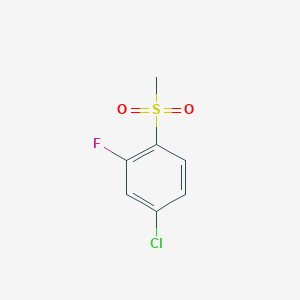

2-(1-fluoroethenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FS/c1-5(7)6-3-2-4-8-6/h2-4H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DMQYQEMIMYOVSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=C(C1=CC=CS1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-Chloro-[1,2,4]triazolo[1,5-a]quinoxaline-2-carboxylic acid](/img/structure/B1489886.png)